eIF4H Inhibitory Potency: Direct Comparison with Analog BDBM61383 from the Same HTS Campaign
In the same confirmatory fluorescence polarization assay (AID 435011) for eIF4H RNA-binding inhibition, benzyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate exhibited an IC₅₀ of 93,800 nM, whereas the structurally distinct hit BDBM61383 (methyl 1-methyl-3-(phenylthio)-1H-indole-2-carboxylate) achieved an IC₅₀ of 4,230 nM [1]. This represents a 22.2-fold difference in potency between two confirmed actives from the same screen, illustrating the compound's moderate eIF4H affinity relative to more potent, non-quinoxaline chemotypes [2].
| Evidence Dimension | eIF4H inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 93,800 nM |
| Comparator Or Baseline | BDBM61383 (methyl 1-methyl-3-(phenylthio)-1H-indole-2-carboxylate), IC₅₀ = 4,230 nM |
| Quantified Difference | 22.2-fold (target compound is less potent) |
| Conditions | Fluorescence polarization assay; 30 nM His6-eIF4H, 2.5 nM 5'-fluorescein-labeled poly(U)10; assay buffer 5 mM Hepes pH 7.5, 0.005% Tween-20; 2 mM compound stock in DMSO (Sanford-Burnham Center for Chemical Genomics, AID 435011) |
Why This Matters
This comparator-based evidence establishes a quantitative benchmark for eIF4H engagement, enabling researchers to select this compound specifically when a moderate-affinity probe or a dual-target quinoxaline scaffold is preferred over higher-potency, scaffold-divergent alternatives.
- [1] PubChem BioAssay AID 435011. SAR analysis for the identification of translation initiation inhibitors (eIF4H). Sanford-Burnham Center for Chemical Genomics. View Source
- [2] BindingDB Summary Ki. Entry ID 4442. Ligand BDBM61383, IC50: 4230 nM against eIF4H. View Source
